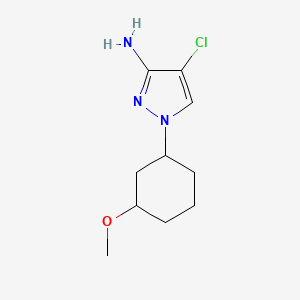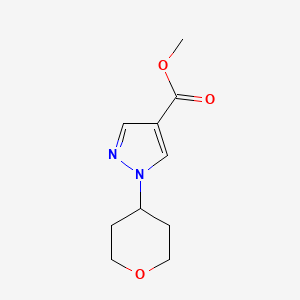
methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a pyrazole ring and an oxane (tetrahydropyran) moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with oxane-containing compounds. One common method involves the use of methyl 1H-pyrazole-4-carboxylate as a starting material, which is then reacted with oxan-4-ylmethyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine
- 5-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
- 5-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
Uniqueness
Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring and an oxane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds .
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 1-(oxan-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-12(7-8)9-2-4-15-5-3-9/h6-7,9H,2-5H2,1H3 |
Clé InChI |
WPEBSUDSAVAKBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(N=C1)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


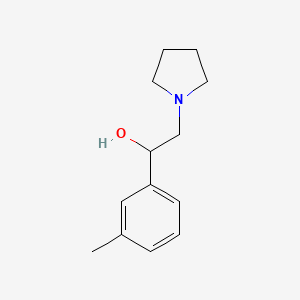
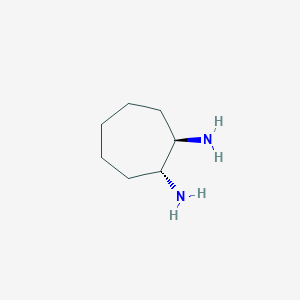
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)

![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)

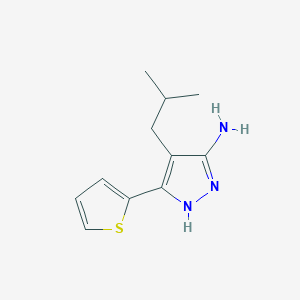



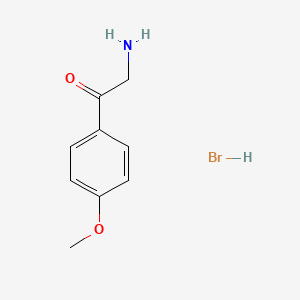

![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)
